molecular formula C10H12N2O B14730395 N-(2,3-Dihydro-1H-inden-1-yl)urea CAS No. 6520-67-8

N-(2,3-Dihydro-1H-inden-1-yl)urea

Cat. No.: B14730395
CAS No.: 6520-67-8
M. Wt: 176.21 g/mol
InChI Key: WAQCADIPNPIBPZ-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1H-inden-1-yl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of an indane moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,3-Dihydro-1H-inden-1-yl)urea can be synthesized through the reaction of 2,3-dihydro-1H-inden-1-amine with isocyanates. One common method involves using N,N-Diisopropylethylamine (Hunig’s base) as a catalyst in tetrahydrofuran (THF) under reflux conditions . The reaction typically proceeds as follows:

    Starting Materials: 2,3-dihydro-1H-inden-1-amine and an aryl isocyanate.

    Catalyst: N,N-Diisopropylethylamine (Hunig’s base).

    Solvent: Tetrahydrofuran (THF).

    Reaction Conditions: Reflux.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydro-1H-inden-1-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(2,3-Dihydro-1H-inden-1-yl)urea exerts its effects involves its interaction with molecular targets such as enzymes. For instance, its derivatives have been shown to inhibit the activity of protein tyrosine kinase (2HCK) by forming strong hydrogen bonds with the ARG 160 residue of the enzyme . This interaction disrupts the enzyme’s function, leading to its inhibition.

Comparison with Similar Compounds

N-(2,3-Dihydro-1H-inden-1-yl)urea can be compared with other urea derivatives and indane-based compounds:

    Similar Compounds: 1-(2,3-Dihydro-1H-indan-1-yl)-3-aryl urea/thiourea derivatives.

    Uniqueness: The presence of the indane moiety in this compound imparts unique structural and electronic properties, making it distinct from other urea derivatives. Its ability to form strong hydrogen bonds with specific enzyme residues enhances its potential as an enzyme inhibitor.

Properties

CAS No.

6520-67-8

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2,3-dihydro-1H-inden-1-ylurea

InChI

InChI=1S/C10H12N2O/c11-10(13)12-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H3,11,12,13)

InChI Key

WAQCADIPNPIBPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C1NC(=O)N

Origin of Product

United States

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